Luciferase-IN-3
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Overview
Description
Luciferase-IN-3 is a chemical compound known for its inhibitory effects on luciferase enzymes. Luciferase enzymes are responsible for the bioluminescence observed in various organisms, such as fireflies, certain marine organisms, and some fungi. The inhibition of luciferase activity by this compound has significant implications in scientific research, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Luciferase-IN-3 typically involves multiple steps, starting from readily available starting materials. The process includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents such as halides and organometallic compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions: Luciferase-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within this compound to their reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Solvents: Organic solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products:
Scientific Research Applications
Luciferase-IN-3 has a wide range of applications in scientific research:
Biochemistry: It is used to study the inhibition mechanisms of luciferase enzymes, providing insights into enzyme kinetics and regulation.
Molecular Biology: The compound is employed in gene expression studies, where luciferase reporters are used to monitor gene activity.
Medicine: this compound is explored for its potential therapeutic applications, particularly in targeting diseases where luciferase activity is implicated.
Industry: In the biotechnology industry, this compound is used in the development of diagnostic assays and high-throughput screening methods.
Mechanism of Action
Luciferase-IN-3 exerts its effects by binding to the active site of luciferase enzymes, thereby inhibiting their catalytic activity. This inhibition prevents the oxidation of luciferin, the substrate for luciferase, and consequently, the production of light. The molecular targets of this compound include specific amino acid residues within the active site that are crucial for enzyme function. The inhibition pathway involves the formation of a stable enzyme-inhibitor complex, which blocks the access of luciferin to the active site.
Comparison with Similar Compounds
Luciferase-IN-3 is unique in its high specificity and potency as a luciferase inhibitor. Similar compounds include:
Luciferase-IN-1: Another luciferase inhibitor with a different core structure and lower potency.
Luciferase-IN-2: A compound with similar inhibitory effects but different functional group modifications.
Luciferase-IN-4: A newer inhibitor with enhanced stability and solubility compared to this compound.
The uniqueness of this compound lies in its balanced properties of high potency, specificity, and favorable pharmacokinetic profile, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
5-(5-bromofuran-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-5-4-8(16-9)11-14-10(15-17-11)7-3-1-2-6-13-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRCJQDUIXMGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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